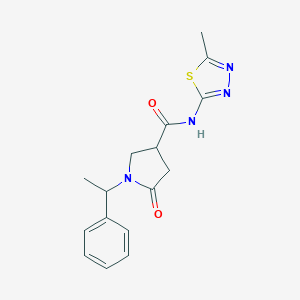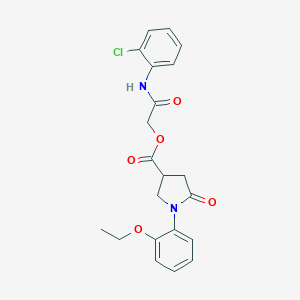![molecular formula C18H18ClNO5 B270942 2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the cyclopentenone family and has been found to possess various biochemical and physiological effects. In
作用机制
The mechanism of action of 2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, it is believed to act through multiple pathways. It inhibits the activity of nuclear factor-kappa B (NF-kappaB), a transcription factor that plays a key role in inflammation and cancer. It also activates the peroxisome proliferator-activated receptor gamma (PPAR-gamma), a nuclear receptor that regulates lipid metabolism and inflammation. In addition, it modulates the expression of various genes involved in cell proliferation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. It induces apoptosis in cancer cells and inhibits the growth of tumor xenografts. It scavenges free radicals and protects against oxidative stress-induced damage. It regulates lipid metabolism and inflammation by activating PPAR-gamma. It modulates the expression of various genes involved in cell proliferation, apoptosis, and oxidative stress.
实验室实验的优点和局限性
The advantages of using 2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments include its potential applications in anti-inflammatory, anticancer, and antioxidant research. It has been found to possess various biochemical and physiological effects that make it a promising compound for further investigation. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. Some of these directions include:
1. Investigation of its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
2. Development of more efficient synthesis methods for this compound.
3. Identification of its molecular targets and signaling pathways to fully understand its mechanism of action.
4. Optimization of its pharmacokinetic and pharmacodynamic properties for potential clinical use.
5. Investigation of its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. It has been found to possess various biochemical and physiological effects that make it a potential candidate for anti-inflammatory, anticancer, and antioxidant research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for potential clinical use.
合成方法
The synthesis method of 2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 3-chloro-4-methylaniline with 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain the desired compound.
科学研究应用
2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been studied for its potential applications in scientific research. It has been found to possess various biochemical and physiological effects that make it a promising compound for further investigation. Some of the potential applications of this compound in scientific research include:
1. Anti-inflammatory activity: this compound has been found to possess anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro and in vivo.
2. Anticancer activity: this compound has been found to possess anticancer activity. It induces apoptosis in various cancer cell lines and inhibits the growth of tumor xenografts in vivo.
3. Antioxidant activity: this compound has been found to possess antioxidant activity. It scavenges free radicals and protects against oxidative stress-induced damage.
属性
分子式 |
C18H18ClNO5 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C18H18ClNO5/c1-8-2-3-10(6-12(8)19)20-14(21)7-24-17(22)15-9-4-11-13(5-9)25-18(23)16(11)15/h2-3,6,9,11,13,15-16H,4-5,7H2,1H3,(H,20,21) |
InChI 键 |
QDSLCHJCYYXTEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270860.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270863.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270866.png)



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)